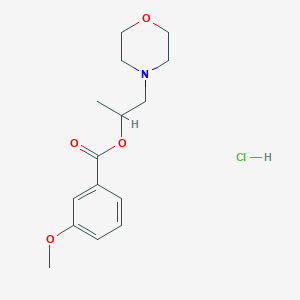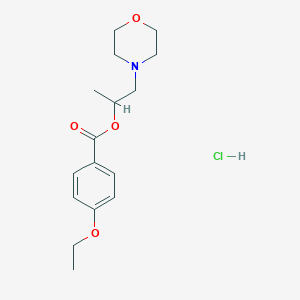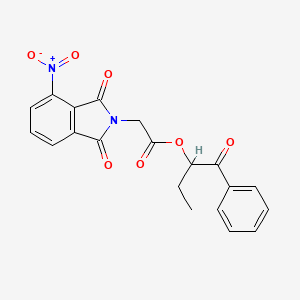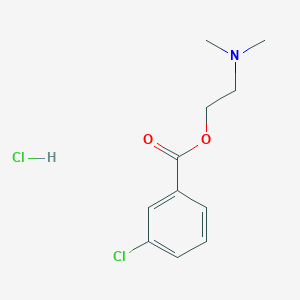![molecular formula C17H13FO3 B3972870 7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3972870.png)
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Vue d'ensemble
Description
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as FBA, is a synthetic compound that is widely used in scientific research. FBA belongs to the family of chromenone derivatives and has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to protect against oxidative stress and DNA damage. In vivo studies have demonstrated that this compound can reduce inflammation, tumor growth, and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. This compound also exhibits good stability and can be stored for long periods without significant degradation. However, this compound has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is the development of this compound analogs with improved pharmacological properties such as increased solubility and bioavailability. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Further studies are also needed to explore the potential applications of this compound in other scientific fields such as material science and environmental science.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties and has been used as a model compound for the study of the structure-activity relationships of chromenone derivatives. While this compound has several advantages for use in lab experiments, it also has some limitations. Further research is needed to explore the potential applications of this compound and to develop this compound analogs with improved pharmacological properties.
Applications De Recherche Scientifique
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been used as a model compound for the study of the structure-activity relationships of chromenone derivatives.
Propriétés
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-11-7-17(19)21-16-9-14(5-6-15(11)16)20-10-12-3-2-4-13(18)8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZFTFSFTNUABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methoxyphenyl)-5,6-dihydro-4(3H)-pyrimidinone](/img/structure/B3972807.png)
![3-(4-bromophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3972825.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)

![3-(4-bromobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3972837.png)



![N-[1-{[(4-methylphenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B3972878.png)

![N~1~-(4-bromophenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~1~-methylglycinamide hydrochloride](/img/structure/B3972885.png)
![1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972890.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3972898.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B3972901.png)